molecular formula C17H18O2 B085812 3-Phenylpropyl phenylacetate CAS No. 122-44-1

3-Phenylpropyl phenylacetate

Cat. No.: B085812
CAS No.: 122-44-1
M. Wt: 254.32 g/mol
InChI Key: KBXZBPLAQDTVAW-UHFFFAOYSA-N
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Description

3-Phenylpropyl phenylacetate is an aromatic ester compound formed by the esterification of phenylacetic acid with 3-phenylpropanol. Its chemical structure comprises a phenylacetate group linked to a 3-phenylpropyl chain. Key identifiers include:

  • CAS Registry Numbers: 122-74-7 (primary) and 204-571-9 .
  • Molecular Formula: C₁₇H₁₈O₂.
  • Molecular Weight: 254.32 g/mol (calculated).

Applications: Primarily used as a flavoring and fragrance agent in food, cosmetics, and tobacco products. It is listed in patents alongside other esters like phenethyl phenylacetate, highlighting its role in creating sweet, floral, or fruity notes .

Properties

CAS No.

122-44-1

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

3-phenylpropyl 2-phenylacetate

InChI

InChI=1S/C17H18O2/c18-17(14-16-10-5-2-6-11-16)19-13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2

InChI Key

KBXZBPLAQDTVAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCOC(=O)CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)CC2=CC=CC=C2

Other CAS No.

122-44-1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Structural Variations :

  • Ester Group : Substitution of the phenylacetate group with smaller acyl chains (e.g., acetate, isobutyrate) reduces molecular weight and alters volatility, impacting scent profiles.
  • Alcohol Moiety : Replacing the 3-phenylpropyl group with phenethyl (C₆H₅CH₂CH₂–) or allyl (CH₂=CHCH₂–) groups modifies solubility and metabolic pathways .

Applications: this compound and phenethyl phenylacetate are preferred in high-end perfumery for their long-lasting floral notes. 3-Phenylpropyl isobutyrate and acetate are common in food flavorings due to their lighter, fruitier aromas .

Safety and Metabolism: Allyl phenylacetate is associated with skin irritation, likely due to allyl alcohol impurities .

Q & A

Q. How should clinical trial protocols for phenylacetate derivatives adapt findings from nonclinical safety data?

  • Phase 2a trials for hepatic encephalopathy used 20 g/day L-ornithine phenylacetate infused over 24 hours, guided by toxicology studies showing no clastogenic effects ≤50 mg/kg . Inclusion of ammonia level thresholds (≥100 µmol/L) and neurophysiological endpoints (e.g., motor evoked potentials) ensures translational relevance .

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